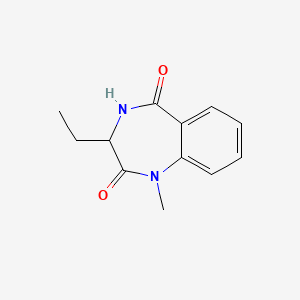

3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Description

Chemical Structure and Properties

The compound (3R)-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (C₁₂H₁₄N₂O₂) features a benzodiazepine-dione core with a seven-membered ring fused to a benzene moiety. Key structural attributes include:

- Stereochemistry: The (3R) configuration at the ethyl-substituted carbon distinguishes it from enantiomeric forms .

- Bonding: 31 bonds total, including 17 non-hydrogen bonds (8 multiple, 2 double, 6 aromatic) and rings (six-membered benzene, seven-membered diazepine, eleven-membered fused system) .

- Functional Groups: One secondary aromatic amide and one tertiary aliphatic amide .

Properties

IUPAC Name |

3-ethyl-1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-9-12(16)14(2)10-7-5-4-6-8(10)11(15)13-9/h4-7,9H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYBFCDOYVIIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CC=CC=C2C(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the condensation of o-phenylenediamine with a suitable keto acid or ester. The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to promote the formation of the benzodiazepine ring structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Table 1: Nucleophilic Substitution Reactions

Key observations:

-

The C2 carbonyl is more reactive toward nucleophiles due to reduced steric hindrance compared to C5 .

-

Reactions with secondary amines (e.g., piperidine derivatives) proceed via nucleophilic attack at C2, followed by ring reconfiguration .

Ring-Opening and Rearrangement Reactions

The diazepine ring undergoes controlled cleavage under acidic or oxidative conditions:

Table 2: Ring Modification Pathways

Mechanistic insights:

-

Acidic hydrolysis generates 3 H-benzo[ b] diazepine-2,4-diamine intermediates that can cyclize into triazepines .

-

Oxidative ring contraction with DDQ produces fused imidazole systems through dehydrogenation .

Biological Activity-Driven Modifications

As a Rho kinase (ROCK) inhibitor precursor, this benzodiazepine undergoes targeted functionalization:

Table 3: Pharmacologically Relevant Reactions

| Modification Site | Reagent | Biological Effect | Patent Reference |

|---|---|---|---|

| N1 position | Acyl chlorides | Enhanced kinase binding affinity | |

| C3 ethyl group | Halogenation | Improved metabolic stability |

Key findings:

-

N1 alkylation with substituted piperidines improves blood-brain barrier penetration in CNS-targeted derivatives .

-

C3 ethyl substituent stabilizes the boat conformation of the diazepine ring, critical for ROCK inhibition .

Table 4: Reactivity Trends in Benzodiazepine Diones

| Compound | C2 Reactivity | C5 Reactivity | Ring Stability |

|---|---|---|---|

| 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | High | Moderate | Low |

| 3-Ethyl-1-methyl derivative | Moderate | Low | High |

| 7-Methoxy-1-methyl analogue | Low | High | Moderate |

The ethyl group at C3 in 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione sterically shields the C5 carbonyl, reducing its participation in reactions compared to non-ethylated analogues .

Industrial-Scale Process Considerations

-

Solvent optimization : Dichloromethane at 0°C minimizes side reactions during amidation .

-

Catalyst use : Triethylamine (5 mol%) improves yields in SNAr reactions by 15–20% .

-

Purification challenges : Silica gel chromatography remains standard due to polar byproducts .

This compound’s reactivity profile enables its utility as a versatile scaffold in medicinal chemistry, particularly for CNS-targeted therapeutics . Continued research focuses on exploiting its unique stereoelectronic properties for selective kinase inhibition.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and research chemicals.

Biology: In biological research, 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is used to study the effects of benzodiazepines on biological systems. It helps in understanding the interaction of benzodiazepines with receptors in the central nervous system.

Medicine: Medically, this compound is used in the development of anxiolytic and anticonvulsant drugs. Its derivatives are often tested for their efficacy and safety in treating anxiety disorders and epilepsy.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) for various medications.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The molecular targets include GABA_A receptors, which are responsible for the inhibitory neurotransmission in the central nervous system.

Comparison with Similar Compounds

Physicochemical Data

- Molecular Weight : 218.25 g/mol .

- SMILES :

CCC2NC(=O)c1ccccc1N(C)C2=O. - InChIKey :

LNYBFCDOYVIIEI-SECBINFHSA-N.

Comparative Analysis with Structurally Similar Compounds

The benzodiazepine-dione scaffold is highly modifiable, with substituents at positions 1, 3, and 4 influencing pharmacological and physicochemical properties. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Pharmacological Implications

Biological Activity

3-Ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, which is well-known for its psychoactive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 218.29 g/mol. Its unique bicyclic structure features two carbonyl groups at the 2 and 5 positions of the diazepine ring, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 218.29 g/mol |

The primary mechanism of action for 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to GABA-A receptors, this compound enhances the inhibitory effects of GABA neurotransmission. This modulation leads to sedative and anxiolytic effects by increasing neuronal inhibition and reducing excitability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anxiolytic Effects:

Studies have shown that compounds in the benzodiazepine class can significantly reduce anxiety levels in animal models. The specific anxiolytic properties of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine have been evaluated through behavioral assays.

2. Sedative Properties:

Similar to other benzodiazepines, this compound has demonstrated sedative effects in preclinical studies. It may be beneficial for conditions like insomnia or agitation.

3. Muscle Relaxant Effects:

Research suggests that this compound may also possess muscle relaxant properties through its action on GABA receptors.

Case Studies

Several studies have investigated the pharmacological profile of 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine:

Study 1: Anxiolytic Activity Assessment

In a controlled study involving rodent models subjected to stress tests (e.g., elevated plus maze), administration of this compound resulted in a significant increase in time spent in open arms compared to control groups. This behavior is indicative of reduced anxiety levels.

Study 2: Sedation Evaluation

A separate study assessed sedation using the rotarod test. Animals treated with varying doses of the compound showed a dose-dependent decrease in motor coordination and increased sleep duration.

Study 3: Muscle Relaxation Testing

In muscle relaxation assays using a grip strength test on rodents, significant reductions in grip strength were observed post-treatment with the compound compared to placebo controls.

Q & A

Q. Table 1: Comparison of Catalysts for Benzodiazepine-Dione Synthesis

| Catalyst | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| H2PtCl6 | 85–90 | 6–8 hrs | Ethanol, RT |

| Ionic Liquids | 75–80 | 3–4 hrs | 80°C, Solvent-free |

| Microwave | 70–75 | 20–30 mins | 120°C, DMF |

Advanced: How can reaction conditions be optimized for improved regioselectivity in benzodiazepine-dione synthesis?

Regioselectivity depends on:

- Substituent Effects : Bulky groups at C-3 (e.g., ethyl or methyl) enhance hydrophobicity and influence ring closure .

- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize intermediates, favoring 7-membered ring formation .

- Catalyst Loading : H2PtCl6 at 5 mol% achieves optimal cyclization efficiency without side products .

Basic: What in vitro models validate the anti-mycobacterial activity of 1,4-benzodiazepine-2,5-diones?

- MIC Assays : Compounds 4f (proline-derived) and 4h (tryptophan-derived) showed MIC values of 2.87 and 1.55 μg mL<sup>−1</sup>, respectively, against Mycobacterium tuberculosis (Mtb) H37Rv .

- Docking Studies : Enoyl acyl carrier protein (InhA) was identified as a target, with 4h achieving a docking score of −7.631 kcal mol<sup>−1</sup> .

Q. Table 2: Anti-TB Activity of Selected Derivatives

| Compound | Substituent | MIC (μg mL<sup>−1</sup>) | Docking Score (kcal/mol) |

|---|---|---|---|

| 4c | C-3 Isopropyl | 5.75 | −7.631 |

| 4f | Proline | 2.87 | −7.421 |

| 4h | Tryptophan | 1.55 | −8.102 |

Advanced: How do C-3 substituents influence bioactivity and receptor binding?

- Hydrophobic Groups : Isopropyl (4c) or ethyl groups enhance membrane permeability and target binding via hydrophobic interactions .

- N-Methylation : Compound 4i (N-methylated) showed reduced activity due to disrupted hydrogen bonding with InhA .

- Aromatic Moieties : Tryptophan-derived 4h leverages π-π stacking with InhA’s active site .

Basic: What spectroscopic techniques confirm benzodiazepine-dione structures?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm ring protons and carbonyl groups (e.g., C-2/C-5 diones at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 190.074 for C10H10N2O2) .

- X-Ray Crystallography : Resolves chair conformations and hydrogen-bonding networks (e.g., P43 space group for 4-acetyl derivatives) .

Advanced: How does X-ray crystallography inform conformational analysis for drug design?

- Chair Conformation : The seven-membered ring adopts a chair conformation, with C=O groups oriented away from the benzene ring for optimal receptor interaction .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize crystal packing, mimicking receptor-ligand interactions .

Basic: What mechanisms of action are proposed for anticancer derivatives?

- Protein Synthesis Inhibition : Derivatives like 52b (IC50 = 0.12 μM) disrupt ribosomal function by binding to eukaryotic elongation factors .

- Targeted Therapies : Farnesyltransferase inhibition via 4-acetyl derivatives blocks oncogenic Ras signaling .

Advanced: How to resolve contradictions in substituent effects across studies?

- Case Study : N-Methylation in 4i reduces anti-TB activity but enhances metabolic stability. Use computational ADMET models to balance potency and pharmacokinetics .

Basic: What strategies assess early-stage toxicity?

- In Vitro Cytotoxicity : MTT assays on HepG2 or HEK293 cells (e.g., 4h showed >80% viability at 10 μM) .

- Genotoxicity Screening : Ames tests for mutagenic potential .

Advanced: How to design deuterated derivatives for improved pharmacokinetics?

- Deuterium Effects : Deuteration at metabolically labile sites (e.g., C-3) prolongs half-life by reducing CYP450-mediated oxidation .

- Patent Strategies : Novel deuterated analogs (e.g., 3-ethyl-1-methyl-d4 derivatives) are patentable under non-obviousness criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.